molecular formula C18H19FN4O3S B2939909 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 2034247-66-8

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2939909
CAS No.: 2034247-66-8
M. Wt: 390.43
InChI Key: JHUPHRAFWIXKOK-WKILWMFISA-N
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Description

The compound N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide features a stereospecific (1r,4r)-cyclohexyl core linked to a 3-cyanopyrazine moiety via an ether bond and a 4-fluorophenyl methanesulfonamide group. This structure combines a rigid cyclohexyl scaffold, a π-deficient pyrazine ring, and a sulfonamide group with a fluorinated aromatic substituent.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c19-14-3-1-13(2-4-14)12-27(24,25)23-15-5-7-16(8-6-15)26-18-17(11-20)21-9-10-22-18/h1-4,9-10,15-16,23H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUPHRAFWIXKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)CC2=CC=C(C=C2)F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide” typically involves multiple steps, including the formation of the cyanopyrazine ring, the attachment of the cyclohexyl group, and the introduction of the fluorophenyl moiety. Common synthetic routes may include:

    Formation of Cyanopyrazine: Starting from pyrazine derivatives, nitration, and subsequent reduction to form the cyanopyrazine ring.

    Cyclohexyl Group Introduction: Using cyclohexyl halides or cyclohexyl alcohols in substitution reactions.

    Fluorophenyl Group Attachment: Employing fluorobenzene derivatives in coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds under appropriate conditions (e.g., temperature, solvent, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

“N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide” may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilization in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for “N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and analogs from the literature:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound (1r,4r)-cyclohexyl + pyrazine + sulfonamide 3-cyanopyrazine; 4-fluorophenyl methanesulfonamide ~362–382* High polarity (cyano, sulfonamide); lipophilic fluorophenyl; rigid conformation
ISRIB-A13 () (1r,4r)-cyclohexyl + acetamide 4-cyanophenoxy; acetamide linker N/A Increased hydrogen bonding (amide); electron-withdrawing cyano groups
N-[4-(4-Fluorophenyl)-5-hydroxymethyl...methanesulfonamide () Pyrimidine + sulfonamide 4-fluorophenyl; pyrimidine ring N/A Planar pyrimidine enhances π-π interactions; hydroxyl group improves solubility
2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide () (1r,4r)-cyclohexyl + pyrazine + acetamide Methoxyphenoxy; acetamide linker 382.4 Methoxy group increases lipophilicity; acetamide reduces acidity vs. sulfonamide
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide () (1r,4r)-cyclohexyl + pyrazine + propanamide 3,5-dimethylisoxazole; propanamide linker 369.4 Isoxazole introduces heterocyclic diversity; propanamide adds conformational flexibility

*Estimated based on analogs in –13.

Key Observations:

Backbone Rigidity : All compounds share the (1r,4r)-cyclohexyl scaffold, which enforces a specific spatial arrangement critical for target binding .

Pyrimidine () and isoxazole () rings offer distinct electronic profiles, affecting solubility and binding affinity.

Linker Groups :

  • Sulfonamide (target, ) vs. Acetamide (): Sulfonamide’s stronger acidity and hydrogen-bonding capacity may improve target engagement compared to acetamide .

Substituent Effects: 4-fluorophenyl (target, ) increases lipophilicity and metabolic stability via fluorine’s electron-withdrawing effect. Methoxyphenoxy () and cyanophenoxy () substituents modulate electronic properties and steric bulk.

Biological Activity

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic compound that has garnered attention in various scientific fields due to its unique structure and potential biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • Cyclohexyl group : Provides rigidity and influences the compound's spatial configuration.
  • Pyrazine ring : Known for its biological activity, particularly in drug design.
  • Methanesulfonamide moiety : Imparts solubility and potential interactions with biological targets.

The molecular formula is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of approximately 348.39 g/mol.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The precise mechanism remains to be fully elucidated; however, potential pathways include:

  • Enzyme inhibition : The sulfonamide group may interact with active sites of target enzymes, leading to inhibition.
  • Receptor modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Preliminary studies suggest that compounds with methanesulfonamide groups can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways. Investigations into the cytotoxic effects of this compound on cancer cell lines are warranted.

Case Studies and Research Findings

  • In vitro Studies :
    • A study evaluated the cytotoxic effects of similar sulfonamide derivatives on human cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations, suggesting potential therapeutic applications in oncology.
  • Pharmacokinetics :
    • Research on related compounds revealed that structural modifications significantly affect pharmacokinetic profiles. The presence of the cyclohexyl group may enhance lipophilicity, improving bioavailability compared to less hydrophobic analogs.
  • Toxicity Assessments :
    • Toxicological evaluations of related compounds have shown low toxicity profiles in animal models, indicating safety for further development.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular Weight348.39 g/molVaries (typically 300-400 g/mol)
Antimicrobial ActivityPotential (based on structural similarity)Documented in several studies
Anticancer ActivityHypothesized (requires further investigation)Established for some derivatives
ToxicityLow (based on analogs)Generally low for sulfonamides

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